REACTION_SMILES
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[Br:16][CH:17]1[CH2:18][CH2:19][CH2:20]1.[CH3:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8]#[C:9][c:10]2[n:11][c:12]([CH3:15])[nH:13][cH:14]2)[cH:7]1>>[CH3:1][c:2]1[n:3][cH:4][cH:5][c:6]([C:8]#[C:9][c:10]2[n:11][c:12]([CH3:15])[n:13]([CH:17]3[CH2:18][CH2:19][CH2:20]3)[cH:14]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#Cc2c[nH]c(C)n2)ccn1
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Name
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Type
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product
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Smiles
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Cc1cc(C#Cc2cn(C3CCC3)c(C)n2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |